

Application Note: Mass Spectrometry

Fragmentation of 4-Ethyl-2,7-dimethyloctane

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Compound of Interest

Compound Name: 4-Ethyl-2,7-dimethyloctane

Cat. No.: B14545846

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Introduction

4-Ethyl-2,7-dimethyloctane is a saturated branched alkane with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.34 g/mol. [1] Understanding its fragmentation pattern under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. This application note details the predicted fragmentation pathways of **4-Ethyl-2,7-dimethyloctane**, provides a protocol for its analysis, and presents the expected data in a clear format.

Branched alkanes exhibit characteristic fragmentation patterns in EI-MS, primarily driven by the formation of stable carbocations. [2][3][4] Cleavage of C-C bonds is more favorable than C-H bonds, and fragmentation preferentially occurs at branching points to yield more substituted, and therefore more stable, secondary and tertiary carbocations. [3][4][5] The molecular ion (M^+) peak for highly branched alkanes is often of low abundance or entirely absent due to the high propensity for fragmentation. [2][3][6]

Predicted Fragmentation of 4-Ethyl-2,7-dimethyloctane

The structure of **4-Ethyl-2,7-dimethyloctane** features several branching points, which will dictate the major fragmentation pathways. The molecular ion will have a mass-to-charge ratio (m/z) of 170.

The primary fragmentation will involve cleavage at the C4 and C2/C7 positions, leading to the formation of stable carbocations. The loss of the largest alkyl group at a branch point is generally favored.[5]

Key Predicted Fragmentation Pathways:

- Cleavage at C4:
 - Loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$, 57 amu) to form a stable tertiary carbocation at m/z 113.
 - Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$, 29 amu) to form a secondary carbocation at m/z 141.
 - Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$, 43 amu) from the other side of the ethyl branch is also possible, leading to a fragment at m/z 127.
- Cleavage at C2 and C7:
 - Loss of a methyl radical ($\bullet\text{CH}_3$, 15 amu) to form a secondary carbocation at m/z 155.
 - Loss of an isobutyl radical ($\bullet\text{C}_4\text{H}_9$, 57 amu) from the end of the chain is possible, leading to a fragment at m/z 113.

Subsequent fragmentation of these primary ions will lead to a series of smaller fragments, typically differing by 14 amu (CH_2).

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for **4-Ethyl-2,7-dimethyloctane**, their likely structures, and their expected relative abundances. The base peak is predicted to be one of the most stable carbocations formed.

m/z	Proposed Fragment Ion	Proposed Neutral Loss	Predicted Relative Abundance
170	$[\text{C}_{12}\text{H}_{26}]^{+\bullet}$ (Molecular Ion)	-	Very Low to Absent
155	$[\text{C}_{11}\text{H}_{23}]^+$	$\bullet\text{CH}_3$	Low
141	$[\text{C}_{10}\text{H}_{21}]^+$	$\bullet\text{C}_2\text{H}_5$	Moderate
127	$[\text{C}_9\text{H}_{19}]^+$	$\bullet\text{C}_3\text{H}_7$	Moderate to High
113	$[\text{C}_8\text{H}_{17}]^+$	$\bullet\text{C}_4\text{H}_9$	High (Potential Base Peak)
99	$[\text{C}_7\text{H}_{15}]^+$	$\bullet\text{C}_5\text{H}_{11}$	Moderate
85	$[\text{C}_6\text{H}_{13}]^+$	$\bullet\text{C}_6\text{H}_{13}$	Moderate
71	$[\text{C}_5\text{H}_{11}]^+$	$\bullet\text{C}_7\text{H}_{15}$	High
57	$[\text{C}_4\text{H}_9]^+$	$\bullet\text{C}_8\text{H}_{17}$	High (Potential Base Peak)
43	$[\text{C}_3\text{H}_7]^+$	$\bullet\text{C}_9\text{H}_{19}$	High
29	$[\text{C}_2\text{H}_5]^+$	$\bullet\text{C}_{10}\text{H}_{21}$	Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry of 4-Ethyl-2,7-dimethyloctane

Objective: To obtain the electron ionization mass spectrum of **4-Ethyl-2,7-dimethyloctane**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent).

Reagents and Materials:

- **4-Ethyl-2,7-dimethyloctane** standard.
- High-purity solvent for sample dilution (e.g., hexane or dichloromethane).
- Helium carrier gas (99.999% purity).

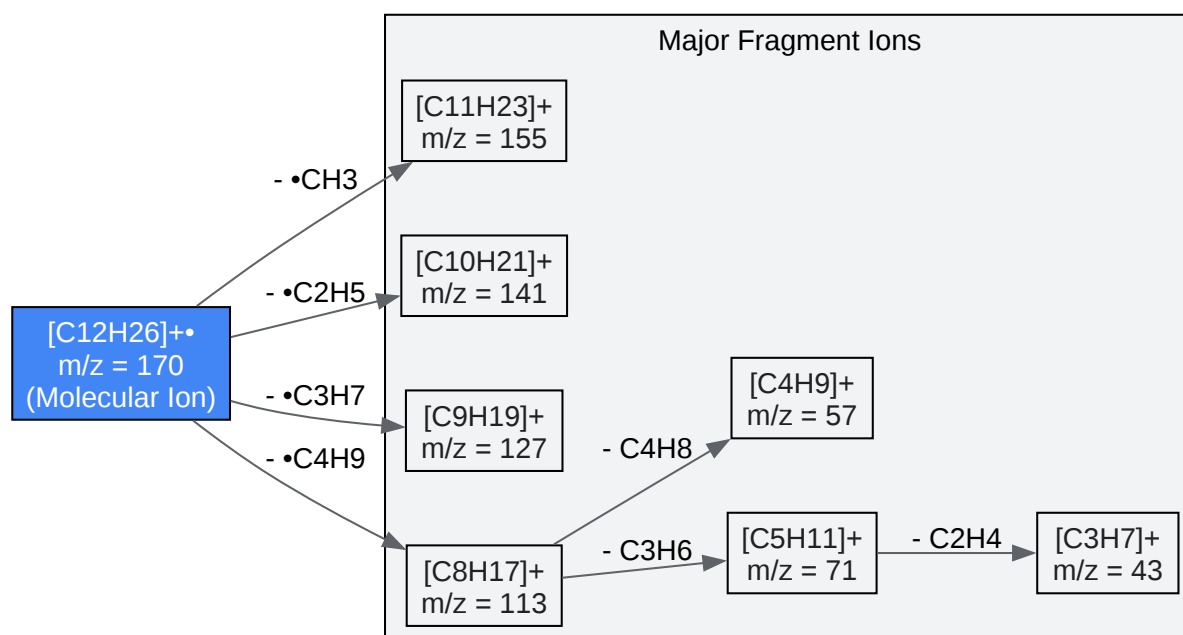
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **4-Ethyl-2,7-dimethyloctane** (e.g., 100 ppm) in a suitable volatile solvent.
- GC-MS Instrument Setup:
 - Injector:
 - Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1 (can be adjusted based on sample concentration)
 - GC Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final Hold: 5 minutes at 280 °C.
 - Carrier Gas:
 - Helium at a constant flow rate of 1.0 mL/min.
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 20 - 300
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
- Data Acquisition:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the mass spectrum of the chromatographic peak corresponding to **4-Ethyl-2,7-dimethyloctane**.
- Data Analysis:
 - Identify the molecular ion peak (if present) and major fragment ions.
 - Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined above.

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of **4-Ethyl-2,7-dimethyloctane** upon electron ionization.



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Caption: Predicted EI-MS fragmentation of **4-Ethyl-2,7-dimethyloctane**.

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